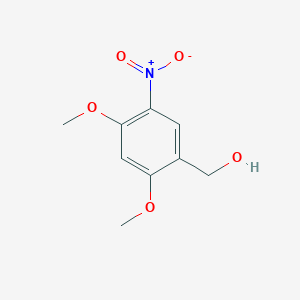

(2,4-Dimethoxy-5-nitrophenyl)methanol

Description

(2,4-Dimethoxy-5-nitrophenyl)methanol is a nitroaromatic compound featuring a benzene ring substituted with two methoxy groups at positions 2 and 4, a nitro group at position 5, and a hydroxymethyl (-CH2OH) group at position 1. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules such as pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

(2,4-dimethoxy-5-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLVMRIMKWOZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-5-nitrophenyl)methanol typically involves the nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) followed by reduction. One common method includes:

Nitration: Veratryl alcohol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Reduction: The resulting nitro compound is then reduced to the corresponding amine, which is subsequently oxidized to form (2,4-Dimethoxy-5-nitrophenyl)methanol.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxy-5-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: (2,4-Dimethoxy-5-nitrobenzaldehyde) or (2,4-Dimethoxy-5-nitrobenzoic acid).

Reduction: (2,4-Dimethoxy-5-aminophenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(2,4-Dimethoxy-5-nitrophenyl)methanol serves as a vital building block in organic synthesis. Its structure allows for various chemical transformations that can lead to the creation of more complex molecules. The compound can undergo:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The nitro group can be reduced to an amine.

- Nucleophilic Substitution : The methoxy groups can be substituted with other functional groups.

These reactions are critical in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, (2,4-Dimethoxy-5-nitrophenyl)methanol is explored for its potential as a scaffold in drug development. Its unique functional groups allow it to interact with biological targets, making it useful in designing compounds with specific therapeutic effects. For instance, studies have shown its application in developing agents that target amyloidogenesis in transthyretin amyloidosis, a condition characterized by protein misfolding and deposition .

Biological Studies

The compound is utilized as a probe in biochemical assays to investigate enzyme-catalyzed reactions and cellular pathways. Its ability to participate in hydrogen bonding and other interactions enhances its role as a tool in understanding biochemical processes.

Materials Science

In materials science, (2,4-Dimethoxy-5-nitrophenyl)methanol is being investigated for its potential use in creating advanced materials, including polymers and photoresponsive compounds. Its chemical properties make it a candidate for applications in organic electronics.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of (2,4-Dimethoxy-5-nitrophenyl)methanol as a precursor for synthesizing complex aromatic compounds through nucleophilic aromatic substitution reactions under controlled conditions. The resulting products exhibited significant yields and purity levels .

Research involving this compound revealed its potential inhibitory effects on specific enzymes linked to metabolic disorders. The study utilized various biochemical assays to quantify the interaction between the compound and target enzymes, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-5-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s analogs share the nitro-aromatic backbone but differ in substituent positions, functional groups, or additional rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position Effects: The 2,4-dimethoxy-5-nitro substitution pattern in the target compound enhances steric hindrance compared to monosubstituted analogs like (3-methoxy-5-nitrophenyl)methanol. This may reduce reactivity in electrophilic substitutions but improve stability as a synthetic intermediate . 5-Methoxy-2-nitrophenol lacks the hydroxymethyl group, making it more acidic due to the phenolic -OH. This property is critical in applications requiring pH-dependent reactivity .

Functional Group Variations: The thiazole-containing analog () incorporates a heterocyclic ring, significantly increasing molecular weight (267.35 g/mol) and altering solubility. Such structures are common in drug discovery due to their bioactivity . Nitro Group Position: Para-nitro derivatives (e.g., 4-nitrophenol methyl ether in ) exhibit distinct electronic effects compared to meta-nitro analogs, influencing their UV-Vis absorption and catalytic behavior .

Applications: The target compound serves as a precursor in synthesizing oxazolidinone derivatives (e.g., Compound 229 in ), highlighting its role in medicinal chemistry . Simpler analogs like (3-methoxy-5-nitrophenyl)methanol are marketed as research-grade chemicals with documented solubility in methanol, suggesting utility in solution-phase reactions .

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s dimethoxy-nitro substitution is advantageous for regioselective functionalization, a trait exploited in multi-step syntheses .

- Stability Considerations: Methoxy groups improve stability against oxidation compared to hydroxylated analogs, as seen in 5-methoxy-2-nitrophenol’s commercial availability .

- While specific safety data for the target compound are lacking, analogs like 4-nitrophenol sodium salt () are classified as hazardous, underscoring the need for caution .

Biological Activity

(2,4-Dimethoxy-5-nitrophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its pharmacological properties has revealed various mechanisms of action and applications in therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2,4-Dimethoxy-5-nitrophenyl)methanol can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 676152-72-0

This compound features a phenolic structure with two methoxy groups and a nitro group, which are crucial for its biological activity.

The biological activity of (2,4-Dimethoxy-5-nitrophenyl)methanol is primarily attributed to its interaction with various biological targets. The nitro group is known to enhance electron affinity, potentially allowing the compound to act as a reactive electrophile in biological systems. This can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes through covalent modification.

- Antioxidant Activity : The presence of methoxy groups may contribute to the radical scavenging ability, protecting cells from oxidative stress.

Antioxidant Activity

Research has demonstrated that (2,4-Dimethoxy-5-nitrophenyl)methanol exhibits significant antioxidant properties. In vitro assays have shown that this compound can scavenge free radicals effectively.

| Concentration (µM) | % DPPH Scavenging Activity |

|---|---|

| 25 | 45 |

| 50 | 62 |

| 100 | 80 |

The IC value for DPPH scavenging activity was determined to be approximately 75 µM, indicating moderate antioxidant capacity .

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines. The compound showed selective toxicity against certain tumor cells while sparing normal cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical) | 30 |

| MCF-7 (breast) | 25 |

| Normal Fibroblasts | >100 |

These results suggest potential applications in targeted cancer therapy .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of (2,4-Dimethoxy-5-nitrophenyl)methanol in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases .

- Antimicrobial Activity : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its utility as an antimicrobial agent .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR in methanol-d4 identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and hydroxyl groups (broad δ 1.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₁NO₅ expected m/z 213.0743) .

- HPLC : Reverse-phase C18 columns with methanol/water gradients (70:30 to 95:5) resolve nitro and methoxy derivatives .

How can researchers optimize catalytic hydrogenation conditions to minimize byproducts?

Q. Advanced Research Focus

- Catalyst Screening : Test alternatives to Pd/C, such as Raney nickel or PtO₂, to reduce over-reduction (e.g., demethoxylation).

- Solvent Optimization : Polar aprotic solvents (e.g., THF) may improve hydrogen solubility and reaction kinetics compared to methanol .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., hydroxylamine) and adjust H₂ pressure dynamically .

What are the potential biological applications of this compound, and how can structure-activity relationships (SAR) be explored?

Q. Advanced Research Focus

- Antimicrobial Studies : Nitrophenyl derivatives exhibit antibacterial activity; test against Gram-positive/negative strains via MIC assays .

- SAR Strategies :

- Modify methoxy groups to ethoxy or halogen substituents to assess steric/electronic effects.

- Introduce bioisosteres (e.g., replacing nitro with cyano) to enhance solubility or target affinity .

What environmental and safety considerations are critical for handling this compound?

Q. Basic Research Focus

- Toxicity : Nitroaromatics may be mutagenic; follow protocols for 4-Nitrophenol derivatives (PRTR classification: 5-NC-2-II) .

- Waste Management : Neutralize nitro byproducts with reducing agents (e.g., Fe⁰) before disposal .

How can biocatalytic synthesis routes improve sustainability for this compound?

Q. Advanced Research Focus

- Enzyme Screening : Nitroreductases (e.g., NfsB) or alcohol dehydrogenases enable selective reductions under mild conditions.

- Solvent Systems : Use water or ionic liquids to replace methanol, reducing environmental impact .

What computational methods support the prediction of physicochemical properties?

Q. Advanced Research Focus

- QSPR Models : Predict logP and solubility using descriptors like molar refractivity and topological surface area.

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to correlate NMR chemical shifts with experimental data .

How should researchers address contradictions in reported melting points or stability data?

Q. Advanced Research Focus

- Thermal Analysis : Perform DSC/TGA to differentiate polymorphs or hydrate forms.

- Stability Studies : Monitor degradation under UV light or humidity using HPLC-MS to identify decomposition pathways .

What future research directions are prioritized for this compound?

Q. Advanced Research Focus

- Biocatalyst Engineering : Develop immobilized enzymes for continuous-flow synthesis .

- Ecotoxicity Profiling : Assess biodegradability via OECD 301 tests and bioaccumulation potential in aquatic models .

- Multi-Objective Optimization : Machine learning-guided DOE (e.g., Latin hypercube sampling) to balance yield, purity, and cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.